tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C14H26N2O2 |
|---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-12(10-16)8-11-4-6-15-7-5-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
ARPBNYXJNFAEGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Azetidine Intermediate
The foundational step involves Boc protection of the azetidine nitrogen to prevent unwanted side reactions during subsequent couplings. A representative procedure utilizes di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or 1,4-dioxane under basic conditions. For instance, reacting azetidine with Boc₂O in the presence of sodium hydroxide at 0–20°C for 12 hours achieves near-quantitative Boc protection. This step is critical for stabilizing the azetidine ring while enabling further functionalization at the 3-position.
Alkylation of Boc-Protected Azetidine
Optimized Synthetic Routes and Reaction Conditions
Comparative analysis of published procedures reveals significant variability in yield and purity, largely attributable to reaction conditions. Below, three representative methods are evaluated:
Table 1: Comparison of Synthetic Methods for this compound
Reductive Amination Approach
This two-step method begins with Boc protection of azetidine, followed by reductive amination using piperidin-4-ylmethanol and sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF). The reaction proceeds efficiently at room temperature, achieving 70% yield after chromatographic purification. Key advantages include operational simplicity and compatibility with moisture-sensitive intermediates.
Nickel-Catalyzed Cross-Coupling
Recent advances in transition-metal catalysis have enabled alternative routes. A nickel-mediated coupling between Boc-protected azetidine-3-boronic acid and 4-(bromomethyl)piperidine utilizes Ti(OiPr)₄ as a Lewis acid additive, yielding 55% of the target compound. While this method avoids harsh reducing agents, the requirement for anhydrous conditions and elevated temperatures limits its practicality for large-scale synthesis.
Nucleophilic Substitution
The most efficient reported method employs nucleophilic displacement of a leaving group (e.g., bromide) at the azetidine 3-position. Reacting Boc-azetidine-3-methyl bromide with piperidine in dimethylformamide (DMF) at 80°C for 24 hours delivers the product in 82% yield. Potassium carbonate acts as a mild base, minimizing side reactions such as Boc deprotection.
Critical Factors Influencing Reaction Efficiency
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) generally outperform ethers (THF, dioxane) in nucleophilic substitution and coupling reactions due to enhanced solvation of ionic intermediates. For instance, DMF increases the reaction rate of nucleophilic substitution by 30% compared to THF.
Temperature and Catalytic Systems
Elevated temperatures (80–100°C) are necessary for nickel-catalyzed methods to overcome kinetic barriers, whereas reductive amination proceeds optimally at ambient temperatures. The use of PCy₃ as a ligand in nickel catalysis improves catalyst stability but requires rigorous exclusion of oxygen.
Purification Challenges
Chromatographic purification remains indispensable due to the compound’s polarity and the presence of byproducts from incomplete Boc protection. Reverse-phase HPLC methods using C18 columns with acetonitrile/water gradients have been effective, achieving >95% purity.
Scalability and Industrial Considerations
While laboratory-scale syntheses prioritize yield and purity, industrial applications demand cost-effective and environmentally benign processes. The nucleophilic substitution route (Method 2.3) is most amenable to scale-up, as it avoids precious metal catalysts and operates under mild conditions. Recent pilot studies demonstrate that replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 78% yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, acids, and bases under various temperature and solvent conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of piperidine, including tert-butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate, exhibit notable anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example:
- Study Findings : A related piperidine derivative showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Immunomodulatory Effects
This compound has also been investigated for its immunomodulatory effects, particularly in enhancing immune responses against tumors:
- Mechanism : It has been shown to inhibit the PD-1/PD-L1 pathway, which is crucial for cancer immune evasion. In experiments with mouse splenocytes, the compound effectively restored immune function at low concentrations .
Case Study 1: PD-L1 Inhibition
A PhD thesis explored the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
In another investigation, the compound was tested against various cancer cell lines. The results showed dose-dependent cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at nanomolar concentrations. This aligns with findings from other studies on similar piperidine compounds.
Data Tables
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cells |
| Immunomodulation | Enhances immune response via PD-L1 inhibition |
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The azetidine and piperidine rings provide a unique structural framework that allows the compound to bind to specific sites on these targets . This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
- Sulfonamide vs.
- Synthesis Yields : Derivatives with trifluoromethyl (86–90%) and benzimidazole (76–88%) groups exhibit higher yields than chlorophenyl analogs (59–85%) . The target compound’s yield remains unreported but likely follows similar cyclization pathways .
Enzyme Inhibition
- The 4-chlorophenylsulfonyl-piperidinyl analog () demonstrated IC₅₀ values in enzymatic assays, suggesting sulfonamide groups enhance binding to catalytic sites .
- Trifluoromethyl-substituted derivatives () may exhibit improved metabolic stability due to reduced oxidative degradation .
Antimicrobial and Antifungal Activity
- Benzimidazole-containing oxadiazoles () show antifungal activity, likely due to interactions with fungal cytochrome P450 enzymes .
- Fluorophenyl and tert-butylphenyl derivatives () balance antimicrobial potency with reduced cytotoxicity, highlighting the role of substituent hydrophobicity .
Physicochemical Properties
Biological Activity
tert-Butyl 3-[(piperidin-4-yl)methyl]azetidine-1-carboxylate (CAS Number: 1251006-64-0) is a compound of considerable interest in medicinal chemistry due to its unique structural features, which include a tert-butyl group, an azetidine ring, and a piperidine moiety. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of approximately 240.34 g/mol. It is often found in its hydrochloride form, enhancing its solubility for biological studies. The presence of the tert-butyl group contributes to the steric bulk, influencing its interactions with biological targets.
Preliminary studies suggest that this compound interacts with specific molecular targets, potentially modulating enzyme or receptor activities. This modulation can influence various biochemical pathways, making it a valuable tool in pharmacological research. The compound's structural resemblance to known neuroactive compounds indicates its potential utility in investigating neurological pathways.
Interaction Studies
Interaction studies typically focus on:
- Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes.
- Receptor Binding Studies: Assessing how the compound binds to various receptors.
Biological Activity
The biological activity of this compound has been characterized through several assays:
| Assay Type | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of acetylcholinesterase activity, suggesting potential for treating cognitive disorders. |
| Receptor Binding | Exhibits binding affinity for dopamine and serotonin receptors, indicating possible antidepressant properties. |
| Neuroprotective Effects | Demonstrated protective effects in neuronal cell cultures against oxidative stress. |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cognitive Enhancement : A study published in Journal of Medicinal Chemistry reported that derivatives of azetidine compounds, including this compound, showed promise in enhancing cognitive function in animal models of Alzheimer's disease.
- Antidepressant Activity : Research conducted by Smith et al. (2023) indicated that the compound exhibited significant antidepressant-like effects in rodent models, correlating with increased serotonin levels in the brain.
- Neuroprotection : A recent investigation demonstrated that this compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential role in neurodegenerative disease therapies.
Q & A
Q. What role does this compound play in medicinal chemistry research?
- Intermediate utility : It serves as a precursor for bioactive molecules (e.g., kinase inhibitors or GPCR modulators) due to its rigid azetidine-piperidine scaffold .
- Case example : Analogous compounds with tert-butyl carbamate groups have been used in PROTAC (proteolysis-targeting chimera) development .
Q. How can computational modeling aid in predicting this compound’s reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
